molecular formula C16H21F3N2O4S B2964226 Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1421449-09-3

Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2964226
CAS RN: 1421449-09-3
M. Wt: 394.41
InChI Key: OQBGIFRSHAYUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21F3N2O4S and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications

Novel Beta(3) Agonists

A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, including structures related to Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate, were prepared and evaluated for their biological activity on the human beta(3)-adrenergic receptor. This research demonstrated the compound's potential as a potent full beta(3) agonist with significant selectivity over beta(1)- and beta(2)-adrenergic receptors, suggesting applications in treating conditions like obesity and diabetes (Hu et al., 2001).

Synthesis and Biological Evaluation

Another study focused on the synthesis and biological evaluation of substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors. Compounds, structurally related to Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate, demonstrated significant in vitro and in vivo inhibition of membrane-bound phospholipase A2, highlighting their therapeutic potential in reducing the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991).

Post-Polymerization Modification

Research introduced a post-polymerization modification method for an α-terminal functionalized poly-(N-methyl-glycine), indicating the chemical's role in facilitating straightforward modification with nucleophiles under mild conditions. This approach provides a versatile route for bioconjugation and highlights the compound's utility in material science (Borova et al., 2021).

Anticancer Agents

The compound was also explored in the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for their potential as anticancer agents. This research underscores the compound's role in the development of novel therapeutic agents with promising anticancer activity (Rehman et al., 2018).

properties

IUPAC Name

methyl 4-[[[4-(trifluoromethyl)phenyl]methylsulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c1-25-15(22)21-8-6-12(7-9-21)10-20-26(23,24)11-13-2-4-14(5-3-13)16(17,18)19/h2-5,12,20H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGIFRSHAYUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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